molecular formula C11H11F3OS B7996805 2'-(n-Propylthio)-2,2,2-trifluoroacetophenone CAS No. 1443354-11-7

2'-(n-Propylthio)-2,2,2-trifluoroacetophenone

Cat. No.: B7996805
CAS No.: 1443354-11-7
M. Wt: 248.27 g/mol
InChI Key: QGLLKUZUACXZHR-UHFFFAOYSA-N
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Description

2’-(n-Propylthio)-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group attached to an acetophenone core, with a propylthio substituent at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of a suitable solvent and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 2’-(n-Propylthio)-2,2,2-trifluoroacetophenone may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2’-(n-Propylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2’-(n-Propylthio)-2,2,2-trifluoroacetophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique chemical properties make it a useful tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2’-(n-Propylthio)-2,2,2-trifluoroacetophenone exerts its effects involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The propylthio group can form specific interactions with target proteins or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-propylthiophenethylamine (2C-T-7): A compound with a similar propylthio group but different core structure.

    2,5-Dimethoxy-4-ethylthiophenethylamine (2C-T-2): Another compound with a thio-substituent, differing in the length of the alkyl chain.

Uniqueness

2’-(n-Propylthio)-2,2,2-trifluoroacetophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-propylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3OS/c1-2-7-16-9-6-4-3-5-8(9)10(15)11(12,13)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLLKUZUACXZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225866
Record name Ethanone, 2,2,2-trifluoro-1-[2-(propylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443354-11-7
Record name Ethanone, 2,2,2-trifluoro-1-[2-(propylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443354-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2,2,2-trifluoro-1-[2-(propylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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